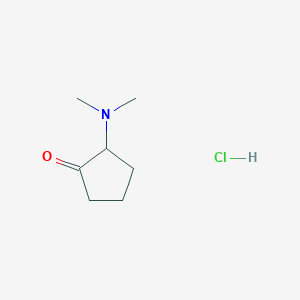![molecular formula C8H7FN2O B1448960 3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1352397-63-7](/img/structure/B1448960.png)
3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine
概要
説明
3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications. The molecular formula of this compound is C8H7FN2O, and it has a molecular weight of 166.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azaindoles, including 3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine, often involves the use of pyridine and pyrrole building blocks . One common method for synthesizing azaindoles is through the reaction of 2-fluoro-3-methylpyridine with arylaldehydes . The reaction conditions can vary, but typically involve the use of alkali-amides such as LiN(SiMe3)2 or KN(SiMe3)2 to control the chemoselectivity of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds would apply, including optimization of reaction conditions for yield and purity, as well as the use of scalable and cost-effective reagents.
化学反応の分析
Types of Reactions
3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the azaindole scaffold.
Substitution: The fluorine and methoxy groups on the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Azaindoles, including this compound, are studied for their potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
類似化合物との比較
Similar Compounds
4-Methoxy-5-azaindole: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
3-Fluoro-5-azaindole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
5-Azaindole: The parent compound without any substituents, serving as a reference point for understanding the effects of fluorine and methoxy groups.
Uniqueness
3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical properties and biological activities. The combination of these substituents can enhance its potential as a therapeutic agent by improving its solubility, stability, and target specificity.
特性
IUPAC Name |
3-fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCOMHJDITWEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)



